

Meds433: A Technical Guide to a Novel hDHODH Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Meds433 is a potent and selective small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. [1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Meds433. It includes detailed experimental protocols for key biological assays and presents a summary of its physicochemical and pharmacological properties. The document is intended to serve as a valuable resource for researchers in the fields of oncology, virology, and drug discovery.

Chemical Structure and Physicochemical Properties

Meds433, with the chemical formula $C_{20}H_{11}F_4N_3O_2$, is a novel compound featuring a 2-hydroxypyrazolo[1,5-a]pyridine scaffold.[1] This core structure is crucial for its high-affinity binding to the ubiquinone binding site of hDHODH.[2]

Table 1: Physicochemical Properties of Meds433

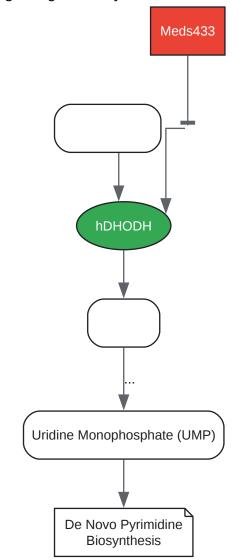


Property	Value	Reference
Chemical Formula	C20H11F4N3O2	[4][5]
Molecular Weight	401.31 g/mol [4][5]	
CAS Number	2241027-61-0	[4][5]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[4]
SMILES	O=C(C1=C2C=CC=CN2N=C1 O)NC3=C(F)C(F)=C(C4=CC= CC=C4)C(F)=C3F	[4]

Mechanism of Action

Meds433 exerts its biological effects by inhibiting the enzymatic activity of human dihydroorotate dehydrogenase (hDHODH).[2][3] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By blocking this pathway, **Meds433** depletes the intracellular pool of pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and virus-infected cells.[2] The inhibitory effect of **Meds433** can be reversed by the addition of exogenous uridine or orotic acid, confirming its specific action on the pyrimidine biosynthesis pathway.[2][6]





Signaling Pathway of Meds433 Action

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Mechanism of Meds433: Inhibition of hDHODH.

Pharmacological Properties

Meds433 has demonstrated potent activity in various preclinical models, including cancer and viral infections. Its efficacy is attributed to its high inhibitory constant (IC₅₀) against hDHODH.

Table 2: Pharmacological Activity of Meds433



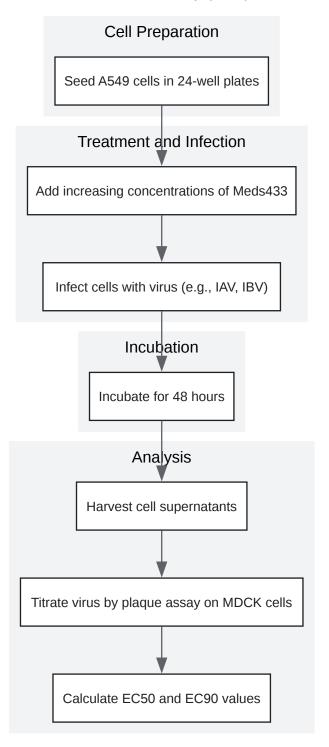
Assay	Cell Line	Value	Reference
hDHODH Inhibition (IC50)	-	1.2 nM	[2][3]
Anti-Influenza A Virus (IAV) (EC50)	A549	0.064 ± 0.01 μM	[2]
Anti-Influenza B Virus (IBV) (EC50)	A549	0.065 ± 0.005 μM	[2]
Anti-SARS-CoV-2 (EC ₅₀)	Vero E6	0.063 μΜ	[7]
Cytotoxicity (CC ₅₀)	A549	64.25 ± 3.12 μM	[2]
Cytotoxicity (CC ₅₀)	Calu-3	54.67 ± 3.86 μM	[2]
Cytotoxicity (CC ₅₀)	MDCK	> 100 μM	[2]
Anti-leukemic (Apoptosis, EC50)	THP1	~20.2 nM	[5]
Anti-leukemic (Differentiation, EC50)	THP1	32.8 nM	[5]

Experimental Protocols Virus Yield Reduction Assay (VRA)

This assay is used to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC₅₀) and 90% (EC₉₀).



Virus Yield Reduction Assay (VRA) Workflow



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Workflow for the Virus Yield Reduction Assay.



Protocol:

- A549 cells are seeded in 24-well plates.
- After 24 hours, the cells are treated with increasing concentrations of Meds433 for 1 hour prior to infection.
- Cells are then infected with the virus of interest (e.g., Influenza A or B virus).
- The cultures are maintained in a medium containing the respective concentrations of Meds433.
- After 48 hours of incubation, the cell supernatants are harvested.
- The viral titer in the supernatants is determined by a plaque assay on MDCK cells.
- The EC₅₀ and EC₉₀ values are calculated by comparing the viral yield in treated versus untreated control wells.[2]

Plaque Reduction Assay (PRA)

This assay is an alternative method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Protocol:

- MDCK cells are seeded in 24-well plates.
- After 24 hours, the cells are treated with increasing concentrations of Meds433 for 1 hour prior to infection.
- Cells are then infected with a known amount of virus (e.g., 50 plaque-forming units per well).
- After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing the compound and a semi-solid substance (e.g., Avicel) to restrict viral spread.
- After 48 hours of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.



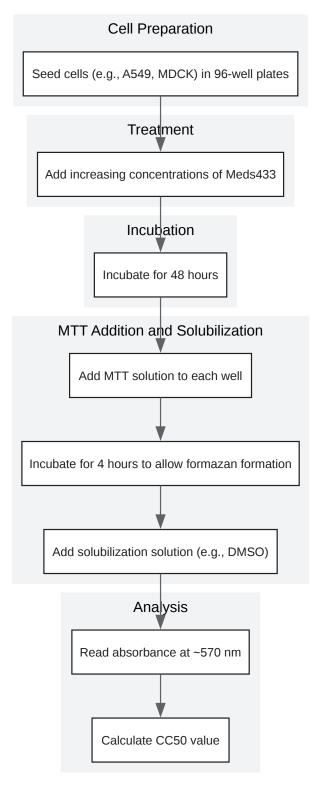
• The number of plaques is counted, and the EC₅₀ and EC₉₀ values are calculated based on the reduction in plaque numbers in treated versus untreated wells.[2]

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cells and to determine the 50% cytotoxic concentration (CC₅₀).



MTT Cytotoxicity Assay Workflow



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Workflow for the MTT Cytotoxicity Assay.



Protocol:

- Cells (e.g., A549, Calu-3, MDCK) are seeded in 96-well plates.
- After 24 hours, the cells are treated with increasing concentrations of Meds433.
- The plates are incubated for 48 hours.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each
 well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow
 MTT to purple formazan crystals.
- A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Synthesis

The synthesis of **Meds433** is based on the coupling of a 2-hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acid core with a tetrafluorobiphenyl amine derivative. The detailed synthetic route and optimization have been described by Sainas et al. in the Journal of Medicinal Chemistry.[8] The synthesis involves a multi-step process that has been optimized to improve the overall yield.[1]

Conclusion

Meds433 is a highly potent inhibitor of hDHODH with promising therapeutic potential in the treatment of cancer and viral infections. Its well-defined mechanism of action, coupled with its significant in vitro and in vivo efficacy, makes it a compelling candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of **Meds433** for researchers and drug development professionals interested in this novel therapeutic agent.



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